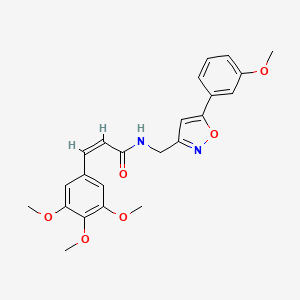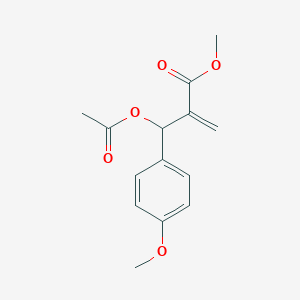
2-(4-Methoxy-alpha-acetoxybenzyl)acrylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxy-alpha-acetoxybenzyl)acrylic acid methyl ester is complex. It contains total 37 bond(s); 19 non-H bond(s), 9 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
Esters, like 2-(4-Methoxy-alpha-acetoxybenzyl)acrylic acid methyl ester, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction . Esters can be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . Esters can be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .Scientific Research Applications
Polymer Chemistry and Reactive Polymers
“Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate” belongs to the class of functional (meth)acrylates. These compounds serve as essential building blocks in polymer chemistry due to their reactive functional groups. Let’s explore some applications:
Reactive Polymers and Polymeric Reagents:- These monomers readily react with alcohols and amines, enabling straightforward synthesis of reactive polymers .
Antioxidant Activity and Phenolic Compounds
“Methyl 2-(acetoxy(4-methoxyphenyl)methyl)acrylate” contains a phenolic moiety. Phenolic compounds often exhibit antioxidant properties. Here’s an application:
Antioxidant Activity:- Further research could explore its ability to scavenge free radicals and protect against oxidative stress .
Organic Synthesis and Heck Reaction
The compound’s acrylate functionality allows for diverse organic transformations. Let’s focus on one specific reaction:
Palladium-Catalyzed Heck Reaction:- Researchers have successfully designed efficient routes to obtain derivatives with specific substituents .
Crystallography and Structural Studies
Understanding the crystal structures of organic compounds is crucial for various applications. Here’s a relevant study:
Crystal Structure Analysis:properties
IUPAC Name |
methyl 2-[acetyloxy-(4-methoxyphenyl)methyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-9(14(16)18-4)13(19-10(2)15)11-5-7-12(17-3)8-6-11/h5-8,13H,1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCRXHRIVDBBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)OC)C(=C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-alpha-acetoxybenzyl)acrylic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

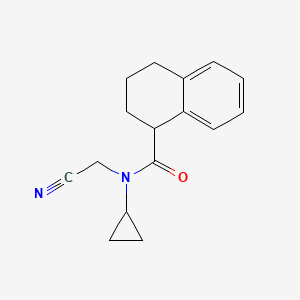
![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)
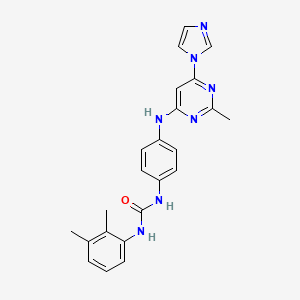


![3,4,5,6-tetrachloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2524733.png)


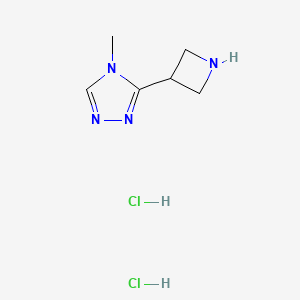
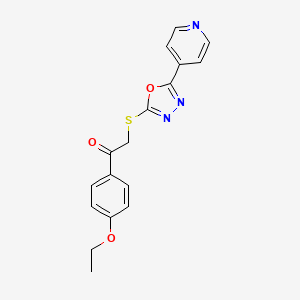

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)
